![molecular formula C15H26N2O3 B2902192 Tert-butyl 3-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate CAS No. 2411256-83-0](/img/structure/B2902192.png)
Tert-butyl 3-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate, commonly referred to as TBMEPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBMEPC is a piperidine derivative and has a molecular formula of C15H26N2O3.
Mécanisme D'action
TBMEPC is believed to exert its pharmacological effects by interacting with various receptors in the brain, including dopamine, serotonin, and glutamate receptors. It has been found to modulate the release of neurotransmitters and enhance the activity of certain enzymes involved in neurotransmitter synthesis.
Biochemical and Physiological Effects
TBMEPC has been shown to exhibit a range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant activities. It has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBMEPC is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, TBMEPC has been found to exhibit low toxicity and high selectivity for certain receptors, making it a promising candidate for drug development. However, one of the limitations of TBMEPC is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for TBMEPC research, including further investigation of its potential applications in the treatment of neurological disorders and cancer. Additionally, more studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Further research is also needed to explore the potential side effects and toxicity of TBMEPC in vivo. Overall, TBMEPC has shown promising activities in various fields of research and warrants further investigation.
Méthodes De Synthèse
The synthesis of TBMEPC involves the reaction of 3-methyl-4-piperidone with tert-butyl 3-aminocrotonate in the presence of acetic acid as a catalyst. The resulting compound is then treated with acetic anhydride and triethylamine to produce TBMEPC. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
TBMEPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit promising activities in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. TBMEPC has also been investigated for its potential anticancer and antibacterial properties.
Propriétés
IUPAC Name |
tert-butyl 3-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-6-13(18)16-9-12-7-8-17(10-11(12)2)14(19)20-15(3,4)5/h6,11-12H,1,7-10H2,2-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYZHCXGURCGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CNC(=O)C=C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

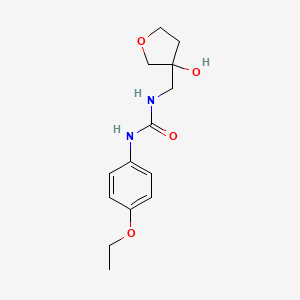
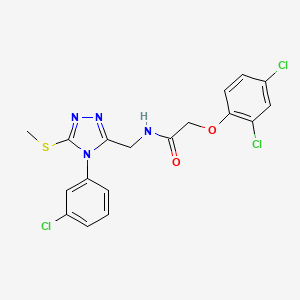
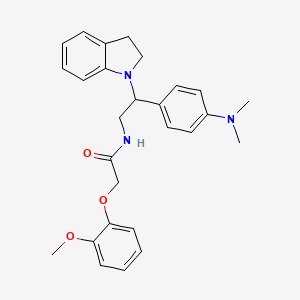
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2902113.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2902115.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2902116.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902119.png)
![4-[benzyl(methyl)amino]-N-(3,5-difluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2902120.png)
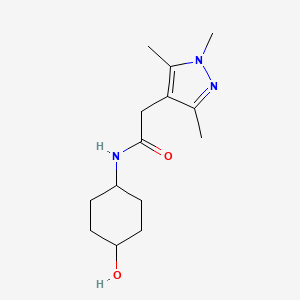
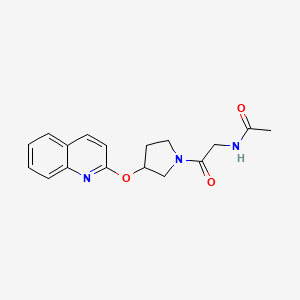

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)

